Cas no 2197448-77-2 (N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide)
![N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide structure](https://ja.kuujia.com/scimg/cas/2197448-77-2x500.png)
N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(4,4-Difluoro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methyl-2-propenamide
- N-[2-(4,4-difluoro-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide
- N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide
- EN300-26594459
- Z2708247434
- 2197448-77-2
-
- インチ: 1S/C15H16F2N2O2/c1-3-13(20)18(2)9-14(21)19-8-11-6-4-5-7-12(11)15(16,17)10-19/h3-7H,1,8-10H2,2H3
- InChIKey: HPGMUKLVZIOCFP-UHFFFAOYSA-N
- SMILES: FC1(C2C=CC=CC=2CN(C(CN(C(C=C)=O)C)=O)C1)F
計算された属性
- 精确分子量: 294.11798408g/mol
- 同位素质量: 294.11798408g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 439
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.6Ų
- XLogP3: 1.6
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 468.5±45.0 °C(Predicted)
- 酸度系数(pKa): -1.09±0.70(Predicted)
N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26594459-0.05g |
N-[2-(4,4-difluoro-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide |
2197448-77-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide 関連文献
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamideに関する追加情報
Introduction to N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide (CAS No. 2197448-77-2)
N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide (CAS No. 2197448-77-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, holds promise for various applications in drug development and therapeutic research.
The molecular framework of this compound incorporates several key functional groups that contribute to its unique chemical properties and biological activities. The presence of a 4,4-Difluoro-1,3-dihydroisoquinolin-2-yl moiety introduces fluorine atoms, which are well-known for their ability to enhance metabolic stability and binding affinity in drug molecules. Additionally, the 2-oxoethyl and N-methylprop-2-enamide segments contribute to the compound's reactivity and potential interactions with biological targets.
In recent years, there has been a growing interest in isoquinoline derivatives due to their diverse pharmacological profiles. Isoquinoline-based compounds have been extensively studied for their potential applications in treating neurological disorders, cancer, and infectious diseases. The specific modification of the isoquinoline scaffold in N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide enhances its pharmacological relevance by introducing additional functional groups that can modulate its biological activity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are employed to construct the complex molecular architecture efficiently. These synthetic strategies ensure high yield and purity, which are crucial for subsequent pharmacological evaluations.
One of the most compelling aspects of N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide is its potential as a lead compound for drug discovery. Preclinical studies have demonstrated that derivatives of this class exhibit promising activities against various disease targets. For instance, research indicates that isoquinoline derivatives can interact with enzymes and receptors involved in cancer cell proliferation and apoptosis. The fluorinated isoquinoline moiety is particularly noteworthy for its ability to enhance binding affinity and reduce metabolic degradation.
The incorporation of the 4,4-Difluoro group into the isoquinoline scaffold is a strategic design choice that leverages the unique properties of fluorine atoms. Fluorine atoms can influence electronic distribution in molecules, leading to improved pharmacokinetic profiles. This modification has been widely adopted in modern drug design due to its ability to enhance drug efficacy and reduce off-target effects.
Epidemiological studies have also highlighted the importance of fluorinated compounds in therapeutic applications. Compounds containing fluorine atoms often exhibit superior pharmacological properties compared to their non-fluorinated counterparts. This trend has driven significant research efforts into developing new fluorinated pharmaceuticals, with N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide being a notable example.
The biological activity of this compound has been explored through various in vitro and in vivo assays. Preliminary results suggest that it exhibits inhibitory effects on key enzymes implicated in disease pathways. These findings are particularly exciting for researchers working on developing novel therapeutics for neurological disorders and cancer. The ability of this compound to modulate enzyme activity without significant toxicity makes it an attractive candidate for further development.
The structural diversity of N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide also allows for extensive derivatization, enabling researchers to fine-tune its pharmacological properties. By modifying different functional groups within the molecule, scientists can explore a wide range of biological activities and optimize drug-like characteristics such as solubility, bioavailability, and metabolic stability.
In conclusion, N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxyethyle]-N-methylpropenamid (CAS No. 119744877) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activities make it a valuable asset in drug discovery efforts aimed at treating various diseases. Continued research into this compound will likely uncover new therapeutic applications and contribute to the development of next-generation pharmaceuticals.
2197448-77-2 (N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide) Related Products
- 872596-54-8(N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-5-oxo-1-phenylpyrrolidine-3-carboxamide)
- 1279210-14-8(Ethyl 6-ethyl-4-(piperazin-1-yl)quinoline-3-carboxylate)
- 138163-08-3(Benzyl 4-formylpiperidine-1-carboxylate)
- 1049405-46-0(1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-3-methylbutan-1-one)
- 902248-98-0(5-bromo-2-methoxy-4-methyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)
- 2137630-86-3(3-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)propanoic acid)
- 1699278-67-5(4-(pent-1-yn-3-yl)aminopyridine-3-carboxylic acid)
- 1525587-48-7(2-methyl-4-(1H-pyrazol-1-yl)butan-2-ol)
- 2228772-84-5(5-amino-1,1,1-trifluoropentan-3-one)
- 2138216-51-8(1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one)




